molecular formula C12H15BN2O3 B1447352 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid CAS No. 2056937-90-5

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid

Cat. No.: B1447352
CAS No.: 2056937-90-5
M. Wt: 246.07 g/mol
InChI Key: HLCOOOHLAYTVHT-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid is a boronic acid derivative that features a tetrahydropyran ring, an indazole moiety, and a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the oxa-6π-electrocyclization of dienones to form the tetrahydropyran ring . The indazole moiety can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate precursors. The boronic acid group is often introduced via a Suzuki-Miyaura cross-coupling reaction, which is a cornerstone method for forming biaryl compounds .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. For example, the use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their reliability and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The indazole moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl-4-boronic acid is unique due to the presence of the indazole moiety, which can impart distinct biological and chemical properties compared to similar compounds with pyrazole or imidazole rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

[1-(oxan-2-yl)indazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O3/c16-13(17)10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12,16-17H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCOOOHLAYTVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NN(C2=CC=C1)C3CCCCO3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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